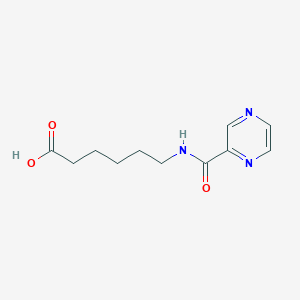
6-(Pyrazin-2-ylformamido)hexanoic acid
Descripción general
Descripción
6-(Pyrazin-2-ylformamido)hexanoic acid is a chemical compound with the CAS Number: 954270-15-6 . It has a molecular weight of 237.26 and its molecular formula is C11H15N3O3 . The IUPAC name for this compound is 6-[(2-pyrazinylcarbonyl)amino]hexanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N3O3/c15-10(16)4-2-1-3-5-14-11(17)9-8-12-6-7-13-9/h6-8H,1-5H2,(H,14,17)(H,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 237.26 and a molecular formula of C11H15N3O3 . Unfortunately, specific information such as boiling point and storage conditions were not available in the search results .Mecanismo De Acción
The mechanism of action of PFAH is not fully understood. However, it has been suggested that PFAH exerts its effects by inhibiting various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
PFAH has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, PFAH has been found to inhibit the growth of various cancer cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PFAH has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, PFAH has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
However, there are also some limitations associated with the use of PFAH in lab experiments. For example, the mechanism of action of PFAH is not fully understood, which may make it difficult to interpret experimental results. Additionally, PFAH may exhibit different effects in different cell types, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on PFAH. One possible direction is to further investigate the mechanism of action of PFAH. This may involve identifying the specific enzymes and proteins that are targeted by PFAH, as well as determining the downstream effects of PFAH inhibition.
Another possible direction is to investigate the potential use of PFAH in cancer treatment. This may involve testing the efficacy of PFAH in animal models of cancer, as well as investigating the potential side effects of PFAH treatment.
Finally, further research may also be needed to determine the optimal dosage and administration of PFAH for various applications. This may involve testing different doses and administration routes in animal models, as well as investigating the pharmacokinetics of PFAH in vivo.
Conclusion:
In conclusion, PFAH is a promising compound for scientific research. It has been found to exhibit various biochemical and physiological effects, making it a potential candidate for the development of new antibiotics and cancer treatments. However, further research is needed to fully understand the mechanism of action of PFAH and to determine its optimal dosage and administration for various applications.
Aplicaciones Científicas De Investigación
PFAH has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. Additionally, PFAH has been shown to inhibit the growth of various cancer cells, making it a promising candidate for cancer treatment.
Safety and Hazards
Propiedades
IUPAC Name |
6-(pyrazine-2-carbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-10(16)4-2-1-3-5-14-11(17)9-8-12-6-7-13-9/h6-8H,1-5H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUTYVVUTJBKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



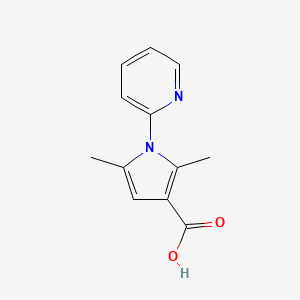
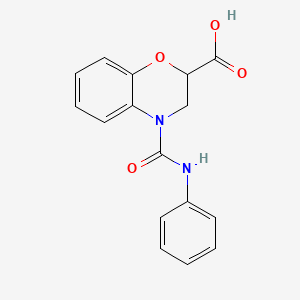
![3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390119.png)

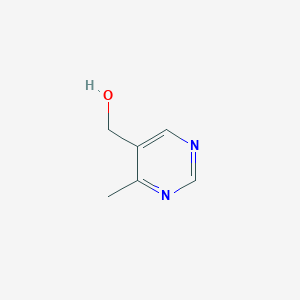
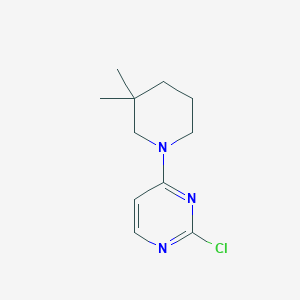
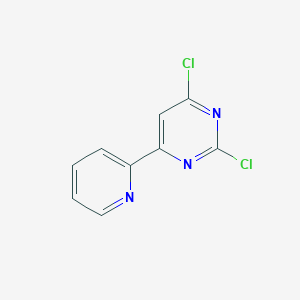
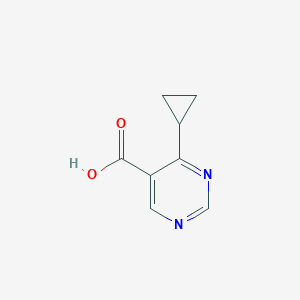
![2-benzyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B3390177.png)
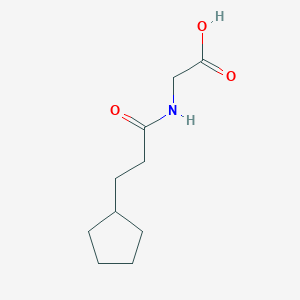

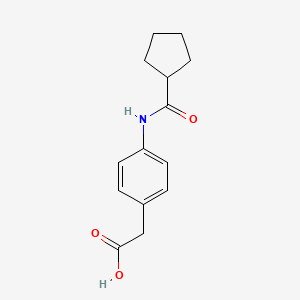
![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3390210.png)
![2-[4-(3,3-Dimethylbutanamido)phenyl]acetic acid](/img/structure/B3390214.png)